2-Amino-2',5'-dichlorobenzophenone is a chemical compound with the molecular formula and a molecular weight of approximately 266.12 g/mol. This compound is classified as an organic compound and is recognized for its role as an intermediate in various chemical syntheses, particularly in the pharmaceutical industry. It is known to be a precursor in the synthesis of lorazepam, a medication used to treat anxiety disorders.
The compound is categorized under several classifications:
2-Amino-2',5'-dichlorobenzophenone can be sourced from chemical suppliers and is often produced through specific synthetic pathways that involve chlorination and amination reactions.
The synthesis of 2-amino-2',5'-dichlorobenzophenone typically involves several steps, which can include:
For example, one method described involves reducing isoxazole using iron powder in a toluene and hydrochloric acid mixture, yielding the desired compound with high purity levels .
The molecular structure of 2-amino-2',5'-dichlorobenzophenone can be represented as follows:
Nc1ccc(Cl)cc1C(=O)c2ccccc2Cl
KWZYIAJRFJVQDO-UHFFFAOYSA-N
The compound consists of two aromatic rings connected by a carbonyl group (ketone) and an amino group attached to one of the benzene rings. The presence of chlorine atoms at specific positions contributes to its reactivity and applications in synthesis.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 266.12 g/mol |
Melting Point | 87°C to 89°C |
Boiling Point | Approximately 453.6°C |
Density | Estimated at 1.3134 g/cm³ |
2-Amino-2',5'-dichlorobenzophenone participates in various chemical reactions due to its functional groups:
The synthesis process often requires careful control of reaction conditions such as temperature and concentration to ensure high yields and purity .
The mechanism of action for 2-amino-2',5'-dichlorobenzophenone primarily revolves around its use as an intermediate in synthesizing lorazepam. In this context:
These properties indicate that while the compound is stable under normal conditions, it requires careful handling due to its potential reactivity.
2-Amino-2',5'-dichlorobenzophenone has significant applications in:
CAS No.: 80181-31-3
CAS No.: 92321-29-4
CAS No.: 2226-71-3
CAS No.: 14269-75-1
CAS No.: 636-57-7
CAS No.: